molecular formula C13H8F2OS B14074869 S-(4-Fluorophenyl) 4-fluorobenzene-1-carbothioate CAS No. 100045-97-4

S-(4-Fluorophenyl) 4-fluorobenzene-1-carbothioate

Cat. No.: B14074869
CAS No.: 100045-97-4
M. Wt: 250.27 g/mol
InChI Key: JWUABFVACJDPDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenecarbothioic acid, 4-fluoro-, S-(4-fluorophenyl) ester is an organic compound with the molecular formula C13H8F2OS It is a derivative of benzenecarbothioic acid, where the hydrogen atom of the thiol group is replaced by a 4-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenecarbothioic acid, 4-fluoro-, S-(4-fluorophenyl) ester typically involves the reaction of 4-fluorobenzenethiol with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

4-Fluorobenzenethiol+4-Fluorobenzoyl chlorideBaseBenzenecarbothioic acid, 4-fluoro-, S-(4-fluorophenyl) ester\text{4-Fluorobenzenethiol} + \text{4-Fluorobenzoyl chloride} \xrightarrow{\text{Base}} \text{Benzenecarbothioic acid, 4-fluoro-, S-(4-fluorophenyl) ester} 4-Fluorobenzenethiol+4-Fluorobenzoyl chlorideBase​Benzenecarbothioic acid, 4-fluoro-, S-(4-fluorophenyl) ester

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

Benzenecarbothioic acid, 4-fluoro-, S-(4-fluorophenyl) ester can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The fluorine atoms can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Substituted aromatic compounds.

Scientific Research Applications

Benzenecarbothioic acid, 4-fluoro-, S-(4-fluorophenyl) ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzenecarbothioic acid, 4-fluoro-, S-(4-fluorophenyl) ester involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action depend on the specific biological or chemical context in which it is used.

Comparison with Similar Compounds

Similar Compounds

  • Benzenecarbothioic acid, S-phenyl ester
  • Benzenecarbothioic acid, 4-chloro-, S-(4-chlorophenyl) ester
  • Benzenecarbothioic acid, 4-methyl-, S-(4-methylphenyl) ester

Uniqueness

Benzenecarbothioic acid, 4-fluoro-, S-(4-fluorophenyl) ester is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form strong hydrogen bonds, making it a valuable compound in various applications.

Properties

CAS No.

100045-97-4

Molecular Formula

C13H8F2OS

Molecular Weight

250.27 g/mol

IUPAC Name

S-(4-fluorophenyl) 4-fluorobenzenecarbothioate

InChI

InChI=1S/C13H8F2OS/c14-10-3-1-9(2-4-10)13(16)17-12-7-5-11(15)6-8-12/h1-8H

InChI Key

JWUABFVACJDPDM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)SC2=CC=C(C=C2)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.